2-Methyl-1-(1-phenylethyl)piperidin-4-one
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Overview
Description
2-Methyl-1-(1-phenylethyl)piperidin-4-one is a chemical compound that belongs to the piperidinone family It is characterized by a piperidine ring substituted with a methyl group at the second position and a phenylethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-one can be achieved through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide in the presence of a base and a phase transfer catalyst. This reaction typically occurs under biphasic conditions, where the organic and aqueous phases are separated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Methyl-1-(1-phenylethyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in the context of analgesics, it may interact with opioid receptors to produce pain-relieving effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-4-piperidinone: This compound is structurally similar but lacks the methyl group at the second position.
3-Methyl-1-(2-phenylethyl)piperidin-4-one: Another similar compound with a different substitution pattern on the piperidine ring
Uniqueness
2-Methyl-1-(1-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethyl groups can enhance its binding affinity to certain receptors and enzymes, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGIRAQPVLKDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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